3,4-dihydroquinolin-1(2H)-yl(3,4,5-triethoxyphenyl)methanone
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Overview
Description
3,4-DIHYDRO-1(2H)-QUINOLINYL(3,4,5-TRIETHOXYPHENYL)METHANONE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system fused with a triethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIHYDRO-1(2H)-QUINOLINYL(3,4,5-TRIETHOXYPHENYL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dihydroquinoline with 3,4,5-triethoxybenzaldehyde under acidic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride. The resulting intermediate is then subjected to further reactions, including oxidation and cyclization, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Solvent-free microwave thermolysis has also been explored as an environmentally friendly and high-yielding method for synthesizing similar compounds .
Chemical Reactions Analysis
Types of Reactions
3,4-DIHYDRO-1(2H)-QUINOLINYL(3,4,5-TRIETHOXYPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitrating agents
Major Products Formed
The major products formed from these reactions include oxidized quinoline derivatives, reduced dihydroquinoline compounds, and substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,4-DIHYDRO-1(2H)-QUINOLINYL(3,4,5-TRIETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,3-benzoxazines: These compounds share a similar dihydroquinoline structure and have been studied for their biological activity.
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives: These compounds exhibit similar pharmacological properties and have been explored as enzyme inhibitors.
Uniqueness
3,4-DIHYDRO-1(2H)-QUINOLINYL(3,4,5-TRIETHOXYPHENYL)METHANONE is unique due to its specific triethoxyphenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile compound in various scientific applications.
Properties
Molecular Formula |
C22H27NO4 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(3,4,5-triethoxyphenyl)methanone |
InChI |
InChI=1S/C22H27NO4/c1-4-25-19-14-17(15-20(26-5-2)21(19)27-6-3)22(24)23-13-9-11-16-10-7-8-12-18(16)23/h7-8,10,12,14-15H,4-6,9,11,13H2,1-3H3 |
InChI Key |
YVIURZKXSCMYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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